Lithocholic Acid

Catalog No.
S533314
CAS No.
434-13-9
M.F
C24H40O3
M. Wt
376.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithocholic Acid

CAS Number

434-13-9

Product Name

Lithocholic Acid

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

SMEROWZSTRWXGI-HVATVPOCSA-N

SMILES

Array

solubility

less than 1 mg/mL at 67.5 °F (NTP, 1992)
FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE
In water, 0.38 mg/l at 25 °C.
0.000377 mg/mL

Synonyms

Acid, Isolithocholic, Acid, Lithocholic, Isolithocholic Acid, Lithocholate, Lithocholic Acid

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

The exact mass of the compound Lithocholic acid is 376.2977 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.5° f (ntp, 1992)1.00e-06 mfreely sol in hot alc; more sol in benzene than desoxycholic acid; insol in petroleum ether, gasoline, water; slightly sol in glacial acetic acid (about 0.2 g in 3 ml); more sol in ether than cholic or desoxycholic acid; sol in about 10 times its wt of ethyl acetatein water, 0.38 mg/l at 25 °c.0.000377 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683770. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents. It belongs to the ontological category of monohydroxy-5beta-cholanic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.

Lithocholic Acid (LCA) is a secondary bile acid distinguished by its high hydrophobicity and potent, specific interactions with key nuclear and G-protein coupled receptors. Unlike primary bile acids such as cholic acid or chenodeoxycholic acid, which are synthesized in the liver, LCA is formed in the colon through bacterial metabolism. This structural modification results in a unique pharmacological profile, primarily characterized by potent agonism at the Takeda G-protein-coupled receptor 5 (TGR5) and antagonism at the farnesoid X receptor (FXR). These distinct activities make LCA a critical tool for research in metabolic disease, inflammation, and cellular signaling, where precise modulation of these pathways is required.

Substituting Lithocholic Acid (LCA) with other bile acids based on structural similarity is a critical experimental error. For instance, while both LCA and Chenodeoxycholic Acid (CDCA) interact with the Farnesoid X Receptor (FXR), they produce opposite effects: LCA acts as an antagonist, whereas CDCA is a potent agonist. Similarly, while Deoxycholic Acid (DCA) is also a TGR5 agonist, LCA demonstrates significantly higher potency. The number and position of hydroxyl groups also dictate hydrophobicity and cytotoxicity; LCA is the most hydrophobic and among the most toxic of the common bile acids, a stark contrast to the hydrophilic and cytoprotective profile of Ursodeoxycholic Acid (UDCA). These fundamental differences in receptor modulation, potency, and physicochemical properties mean that substituting LCA with analogs like DCA, CDCA, or UDCA will yield fundamentally different and non-comparable results.

Superior Potency in TGR5 Receptor Activation for Metabolic and Inflammatory Research

Lithocholic Acid is the most potent endogenous agonist for the TGR5 receptor among common unconjugated bile acids. In human TGR5-transfected CHO cells, LCA exhibited an EC50 of 0.53 μM. This is approximately 1.9-fold more potent than Deoxycholic Acid (DCA, EC50 = 1.01 μM), 8.4-fold more potent than Chenodeoxycholic Acid (CDCA, EC50 = 4.43 μM), and 14.6-fold more potent than Cholic Acid (CA, EC50 = 7.72 μM).

Evidence DimensionTGR5 Activation (EC50)
Target Compound Data0.53 μM
Comparator Or BaselineDeoxycholic Acid: 1.01 μM; Chenodeoxycholic Acid: 4.43 μM; Cholic Acid: 7.72 μM
Quantified Difference~1.9x to 14.6x more potent than comparator bile acids
ConditionscAMP production in human TGR5-transfected CHO cells.

For studies requiring maximal TGR5 activation at the lowest concentration, such as inducing GLP-1 secretion or modulating energy expenditure, LCA is the most efficient choice, minimizing potential off-target effects.

Unique Farnesoid X Receptor (FXR) Antagonism vs. Agonist Activity of Other Bile Acids

Lithocholic Acid functions as a Farnesoid X Receptor (FXR) antagonist, with reported IC50 values of approximately 0.7-1.4 μM. This is in direct functional opposition to primary bile acids like Chenodeoxycholic Acid (CDCA), which is the most potent endogenous FXR agonist. This makes LCA a specific tool for inhibiting FXR-mediated gene expression, a function that cannot be replicated by agonist bile acids such as CDCA, DCA, or CA.

Evidence DimensionFXR Activity
Target Compound DataAntagonist (IC50 ≈ 0.7-1.4 μM)
Comparator Or BaselineChenodeoxycholic Acid (CDCA): Potent Agonist
Quantified DifferenceFunctionally opposite activity (inhibition vs. activation)
ConditionsIn vitro FXR activity assays.

Researchers needing to specifically block FXR signaling to study its role in bile acid homeostasis or lipid metabolism must use an antagonist like LCA; substituting with an agonist like CDCA would produce the opposite biological outcome.

Defined High Hydrophobicity for Formulation and Membrane Interaction Studies

Lithocholic acid is recognized as the most hydrophobic of the common human bile acids due to having only one hydroxyl group. This property leads to a low critical micelle concentration (CMC) of 2-3 mM, indicating a strong tendency to self-aggregate in aqueous solutions. This is significantly lower than the CMCs of dihydroxy bile acids like Deoxycholic Acid (CMC ≈ 2.4-4 mM) and Chenodeoxycholic Acid (CMC ≈ 5-10 mM), and the trihydroxy Cholic Acid (CMC ≈ 15 mM). LCA's poor aqueous solubility necessitates the use of organic solvents like DMSO or DMF for stock solutions, where it reaches solubilities of ~20-30 mg/mL.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data2-3 mM
Comparator Or BaselineDeoxycholic Acid: ~2.4-4 mM; Chenodeoxycholic Acid: 5-10 mM; Cholic Acid: 15 mM
Quantified DifferenceForms micelles at concentrations 2-5 times lower than other common bile acids.
ConditionsAqueous solution.

This high hydrophobicity and low CMC are critical for applications in drug delivery, solubilization of lipids, and studies of membrane disruption, where LCA's strong surfactant-like properties are a key requirement not met by more hydrophilic bile acids.

High Cytotoxicity as a Specific Tool for Cellular Stress and Toxicity Models

Lithocholic Acid is established as a highly toxic secondary bile acid, a characteristic directly linked to its hydrophobicity. In studies using zebrafish embryos, LCA was found to be toxic at concentrations as low as 3.25 μM, while other bile acids, including the hydrophilic Chenodeoxycholic Acid (CDCA), were non-toxic at these levels. In human umbilical vein endothelial cells (HUVECs), LCA induces cell death at concentrations above 25 μM. This contrasts sharply with the known cytoprotective effects of the hydrophilic bile acid Ursodeoxycholic acid (UDCA), which is used therapeutically to protect liver cells from the toxic effects of other hydrophobic bile acids.

Evidence DimensionToxicity Threshold
Target Compound DataToxic to zebrafish embryos at 3.25 μM; toxic to HUVECs >25 μM
Comparator Or BaselineChenodeoxycholic Acid (CDCA): Non-toxic at similar concentrations in zebrafish; Ursodeoxycholic Acid (UDCA): Cytoprotective
Quantified DifferenceExhibits high toxicity at low micromolar concentrations where other bile acids are non-toxic or protective.
ConditionsIn vitro endothelial cells (HUVEC) and in vivo zebrafish embryo models.

For research models requiring the induction of cellular stress, apoptosis, or cholestatic injury, LCA serves as a potent and reliable tool, whereas less hydrophobic or cytoprotective bile acids would be ineffective for this specific application.

Selective, High-Potency Activation of TGR5 Signaling Pathways

When the primary goal is to maximally activate TGR5 to study its downstream effects, such as GLP-1 release from enteroendocrine cells or increased energy expenditure in adipocytes, Lithocholic Acid is the indicated reagent. Its superior potency (EC50 ≈ 0.53 μM) compared to other bile acids like DCA or CDCA ensures a robust response at lower concentrations, providing a clearer signal-to-noise ratio and reducing the risk of off-target effects.

Investigating FXR Signal Blockade and Gene Repression

For experiments designed to inhibit FXR-mediated gene transcription, such as blocking the expression of bile acid transporters, Lithocholic Acid is the appropriate tool due to its antagonist properties. Unlike agonists such as CDCA which activate these pathways, LCA allows researchers to specifically probe the consequences of FXR signal blockade.

Modeling Hydrophobic Bile Acid-Induced Cellular Toxicity and Stress

In studies of cholestasis, hepatotoxicity, or cellular stress, Lithocholic Acid serves as a potent and well-characterized toxic stimulus. Its high hydrophobicity and demonstrated cytotoxicity at low micromolar concentrations make it a reliable choice for inducing apoptosis and membrane disruption in relevant in vitro and in vivo models, an effect not achievable with more hydrophilic, non-toxic bile acids like UDCA.

Formulation and Solubilization Agent in High-Hydrophobicity Systems

Due to its high hydrophobicity and low critical micelle concentration (2-3 mM), Lithocholic Acid is suitable for use as a surfactant or solubilizing agent for highly lipophilic compounds or in studies of membrane protein solubilization. Its strong tendency to form micelles is a key processing and formulation attribute not offered by less hydrophobic bile acids like cholic acid.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hexagonal leaflets (from alcohols) or prisms (from acetic acid) or white powder. (NTP, 1992)
Solid

Color/Form

HEXAGONAL LEAFLETS FROM ALC, PRISMS FROM ACETIC ACID

XLogP3

6.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

376.29774513 Da

Monoisotopic Mass

376.29774513 Da

Heavy Atom Count

27

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

363 to 367 °F (NTP, 1992)
184-186 °C
186 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5QU0I8393U

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Irritant

Other CAS

434-13-9

Metabolism Metabolites

LITHOCHOLIC ACID (24)C(14) IS CONVERTED BY RAT LIVER HOMOGENATE INTO 3ALPHA-6BETA-DIHYDROXY-5BETA-CHOLANIC ACID, 7SIGMA-HYDROXYLATION OCCURS, HYDROXYLATION CONJUGATION WITH TAURINE & FORMATION OF 3-SULFATE ESTER CAN BE DEMONSTRATED.
LABELED LITHOCHOLATE WAS INJECTED INTO GALLSTONE PATIENTS & HEALTHY VOLUNTEERS, MAJORITY OF RADIOACTIVITY IN BILE (50-60%) WAS PRESENT AS SULFATED CONJUGATES. DEGREE OF SULFATION WAS GREATER FOR GLYCINE THAN TAURINE CONJUGATES, WHICH SUGGESTED PREFERENTIAL SULFATION OF GLYCINE CONJUGATES.
Lithocholic Acid has known human metabolites that include 6alpha-Hydroxylithocholic acid.

Wikipedia

Lithocholic_acid

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

Methods of Manufacturing

EXTRACTION FROM OX BILE (IN SALT FORM); FROM DEOXYCHOLIC ACID OR CHOLIC ACID
FROM CHOLIC OR DESOXYCHOLIC ACID.

General Manufacturing Information

...CHOLIC ACIDS REPRESENTED IN BILE...CHOLIC, DESOXYCHOLIC, & LITHOCHOLIC. ... FREE BILE ACIDS...COMBINE WITH FATTY ACIDS IN VARYING PROP...BY MEANS OF SECONDARY VALENCE FORCES TO FORM CHOLEIC ACIDS. LATTER ARE RESPONSIBLE FOR EMULSIFYING, DISPERSING, &...PROMOTING ABSORPTION OF FATS, CHOLESTEROL, & OIL-SOL VITAMINS.
FOUND IN OX BILE, HUMAN BILE, RABBIT BILE, & IN OX & PIG GALLSTONES.

Interactions

SKIN TUMOR INHIBITION DECR IN FOLLOWING ORDER OF ACIDS: CHENODEOXYCHOLIC, LITHOCHOLIC, DEOXYCHOLIC, & CHOLIC.
16ALPHA-CYANOPREGNENOLONE (5 MG IP TWICE DAILY FOR 2 DAYS) INCR IN VITRO RAT LIVER MICROSOMAL 6BETA- & 7ALPHA-HYDROXYLATION OF LITHOCHOLIC ACID BY FACTORS OF 2 & 3-4 RESPECTIVELY. THIS MAY ACCOUNT FOR PREVENTION OF LITHOCHOLIC ACID-INDUCED CHOLELITHIASIS.
LITHOCHOLIC ACID (24)C(14) IS CONVERTED BY RAT LIVER HOMOGENATE INTO 3ALPHA-6BETA-DIHYDROXY-5BETA-CHOLANIC ACID. ADDN OF ETHANOL TO ENZYMATIC SYSTEM RESULTS IN INHIBITION OF FORMATION OF 3ALPHA, 6BETA-DIHYDROXY-5BETA-CHOLANIC ACID.
SODIUM LITHOCHOLATE INCR MNNG (N-METHYL-N'-NITRO-N-NITROSOGUANIDINE) INDUCED COLON TUMOR INCIDENCE IN BOTH GERM-FREE & CONVENTIONAL RATS (F344). /SODIUM LITHOCHOLATE/
LCA was also tested as a promoter of N-Nitrobis(2-hydroxypropyl)amine (BHP) induced carcinogenesis. Two groups of 5 to 6-wk-old hamsters (number not stated) were given 500 mg/kg BHP subcutaneously once per week for 5 weeks, and group 3 was given no further treatment; group 4 was given 0.5% LCA in feed for 30 weeks, all animals were autopsied at 35 weeks. There was no difference in food consumption or body weight between these 2 groups. There were no differences in number on liver lesions (group 3: 15/15 hyperplastic nodules, 2/15 hepatocellular carcinoma, 1/15 cholangiocarcinoma; group 4: 22/22 hyperplastic nodules, 3/22 hepatocellular carcinoma, 3/22 cholangiocarcinoma). However, there was a significant difference in the pancreatic tumors: group 3 had 4/15 gross tumors, 5/15 carcinomas, 4/15 adenomas while group 4 had 13/22 gross tumors, 15/22 carcinomas (P<.04) and 2/22 adenomas. Under the conditions of this experiment, LCA was not carcinogenic when administered alone, but was an effective promoter of BHP pancreatic carcinogenesis.

Dates

Last modified: 08-15-2023
1: Shellman Z, Aldhahrani A, Verdon B, Mather M, Paleri V, Wilson J, Pearson J, Ward C, Powell J. Bile acids: a potential role in the pathogenesis of pharyngeal malignancy. Clin Otolaryngol. 2017 Oct;42(5):969-973. doi: 10.1111/coa.12822. Epub 2017 Jan 18. PubMed PMID: 28036160.
2: Epstein D, Mistry K, Whitelaw A, Watermeyer G, Pettengell KE. The effect of physiological concentrations of bile acids on in vitro growth of Mycobacterium tuberculosis. S Afr Med J. 2012 May 23;102(6):522-4. PubMed PMID: 22668954.
3: Maeshima H, Ohno K, Tanaka-Azuma Y, Nakano S, Yamada T. Identification of tumor promotion marker genes for predicting tumor promoting potential of chemicals in BALB/c 3T3 cells. Toxicol In Vitro. 2009 Feb;23(1):148-57. doi: 10.1016/j.tiv.2008.10.005. Epub 2008 Nov 1. PubMed PMID: 19000923.
4: Di Mauro S, Cesario E, Bartolo V, Maglitto D, Nucita R, Di Mauro L. [Nutritional habits and colon-rectal tumours]. Minerva Gastroenterol Dietol. 2004 Jun;50(2):135-41. Review. Italian. PubMed PMID: 15722983.
5: Thomas MG, Owen RW, Alexander B, Williamson RC. Effect of enteral feeding on intestinal epithelial proliferation and fecal bile acid profiles in the rat. JPEN J Parenter Enteral Nutr. 1993 May-Jun;17(3):210-3. PubMed PMID: 7685051.
6: Fujiwara S, Ku Y, Saitoh Y. Serum bile acid monitoring as an early indicator of allograft function in canine orthotopic liver transplantation. Kobe J Med Sci. 1992 Aug;38(4):217-31. PubMed PMID: 1469887.
7: MCLAREN DS. LITHOCOLIC ACID AND BILIARY DUCTULAR CELLULAR REACTION IN ANIMALS. Nutr Rev. 1964 Oct;22:305-7. PubMed PMID: 14221336.

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